1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine
Description
1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine is a tetra-substituted imidazole derivative characterized by:
- A 4,5-diphenyl-substituted imidazole core.
- A 2-(4-methoxyphenyl)ethyl side chain at the N1 position.
- A primary amine group at the C2 position.
This compound belongs to a class of bioactive imidazoles known for diverse pharmacological applications, including anticancer, antifungal, and antihistaminic activities . Its structural complexity and substituent arrangement influence its physicochemical properties and biological interactions.
Properties
CAS No. |
918801-78-2 |
|---|---|
Molecular Formula |
C24H23N3O |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4,5-diphenylimidazol-2-amine |
InChI |
InChI=1S/C24H23N3O/c1-28-21-14-12-18(13-15-21)16-17-27-23(20-10-6-3-7-11-20)22(26-24(27)25)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H2,25,26) |
InChI Key |
FQQFOVAJUKTCBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C(N=C2N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenethylamine with diphenylimidazole under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Amination and Nucleophilic Substitution
The primary amine group at position 2 of the imidazole ring is a strong nucleophile. In analogous imidazole-2-amine derivatives, this group participates in:
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation : Formation of secondary or tertiary amines via alkyl halides.
-
Schiff base formation : Condensation with aldehydes/ketones.
For example, in gold(I) complexes of related N-heterocyclic carbenes (NHCs), the amine group can act as a directing group for metal coordination or undergo deprotonation to form reactive intermediates .
Metal Coordination Chemistry
The imidazole-2-amine moiety is structurally similar to NHC ligands, which are widely used in organometallic chemistry. Key reactions may include:
Oxidation and Redox Reactions
The electron-rich imidazole ring and methoxyphenyl group may undergo:
-
Oxidation : Conversion of the amine (-NH₂) to nitroso (-NO) or nitro (-NO₂) groups under strong oxidizing conditions (e.g., HNO₃/H₂SO₄).
-
Aurophilic Interactions : In gold complexes, dimerization via Au(I)-Au(I) interactions (3.5–4.0 Å distances) has been observed in related structures .
Acid/Base Reactivity
-
Protonation : The imidazole nitrogen (pKa ~7) and amine group (pKa ~10) can be protonated in acidic media, altering solubility and reactivity.
-
Deprotonation : Strong bases (e.g., NaH, Ag₂O) may deprotonate the amine to form imidazol-2-ylidene species, as seen in NHC-Au(I) syntheses .
Functional Group Transformations
-
Methoxy Group Reactivity : The 4-methoxyphenyl substituent could undergo demethylation (e.g., with BBr₃) to form a phenolic hydroxyl group.
-
Electrophilic Aromatic Substitution : The para-methoxy group directs electrophiles (e.g., nitration, sulfonation) to the ortho/para positions.
Stability and Decomposition
In biological or aqueous environments, the compound may react with:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine and its metal complexes against various bacterial and fungal strains. The transition metal complexes exhibited enhanced activity compared to the free ligand, indicating potential for development as antimicrobial agents.
| Microbial Strain | Activity of Metal Complexes | Activity of Free Ligand |
|---|---|---|
| Staphylococcus aureus | High | Moderate |
| Escherichia coli | Moderate | Low |
| Candida albicans | High | Low |
This suggests that modifications to the imidazole structure can lead to significant improvements in antimicrobial properties .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant activity. In studies involving various analogues, it was noted that the presence of the methoxy group on the phenyl ring contributed to enhanced efficacy in seizure models. The structure-activity relationship (SAR) studies indicated that specific substitutions could optimize its therapeutic effects in treating epilepsy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies provide insights into its mechanism of action at the molecular level.
Key Findings:
- The compound demonstrated favorable binding affinities with target proteins associated with neurological disorders.
- Docking simulations revealed potential hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps including condensation reactions. Characterization techniques such as X-ray crystallography have been employed to elucidate its structural features, confirming the dihedral angles between the phenyl rings and imidazole moieties .
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Imidazol-2-amine Derivatives
Key Observations:
- Ring Saturation : Dihydroimidazole derivatives (e.g., ) exhibit reduced aromaticity, altering electron distribution and hydrogen-bonding capacity compared to fully unsaturated imidazoles.
- Pharmacological Divergence : Astemizole’s benzimidazole core and piperidinyl side chain confer distinct H1 receptor antagonism, whereas the target compound’s diphenyl groups may favor kinase inhibition .
Key Observations:
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations:
Biological Activity
1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine, also known by its CAS number 918801-78-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring substituted with a methoxyphenyl ethyl group and two additional phenyl groups, contributing to its diverse biological interactions.
Anticancer Activity
Numerous studies have investigated the anticancer potential of imidazole derivatives, including the target compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 0.12 |
| HT-29 | 2.41 | Tamoxifen | 10.38 |
| A549 | 0.11 | Combretastatin-A4 | 0.11 |
The compound demonstrated significant cytotoxicity against MCF-7 and HT-29 cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies revealed that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are shown in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.015 |
These results suggest that the compound possesses promising antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. The hydrophobic interactions between the aromatic rings of the compound and amino acid residues in these proteins indicate a strong affinity that may contribute to its biological activity .
Case Studies
A recent case study involving the synthesis and evaluation of several imidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that certain substitutions on the imidazole ring significantly improved anticancer efficacy and selectivity towards specific cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
